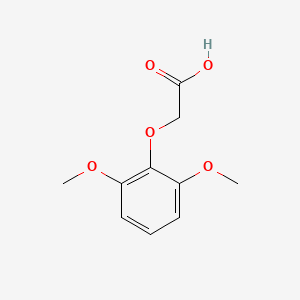

(2,6-Dimethoxy-phenoxy)-acetic acid

Descripción

(2,6-Dimethoxy-phenoxy)-acetic acid is an organic compound characterized by the presence of two methoxy groups attached to a phenoxy ring, which is further connected to an acetic acid moiety

Propiedades

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-3-5-8(14-2)10(7)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUFTNXSWDHDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312387 | |

| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95110-10-4 | |

| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkali-Mediated Phenolate Formation and Direct Substitution (Molten State Reaction)

A patented method for 2,6-dimethyl phenoxyacetic acid synthesis can be adapted for 2,6-dimethoxy analogs. The process includes:

Step 1: Phenolate Salt Formation

- Dissolve 2,6-dimethoxyphenol in an aqueous alkali solution (sodium hydroxide or potassium hydroxide).

- The molar ratio of phenol to alkali is maintained between 0.5–1.0:1.0, preferably 0.6–0.8:1.0.

- Stir the mixture until complete dissolution and reaction to form the phenolate salt.

- Filter and remove water by heating to obtain the dry phenolate salt.

Step 2: Nucleophilic Substitution with Chloroacetic Acid

- Mix the dry phenolate salt with chloroacetic acid in a molar ratio of approximately 0.5–1.0:1.0.

- Heat the mixture to 130–150 °C (preferably 140–145 °C) under an inert gas atmosphere to melt both reactants and facilitate substitution.

- Maintain the reaction for 1.5 to 2 hours to ensure complete conversion.

- Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

- Add water or dilute alkali solution to wash the crude product.

- Filter to isolate the solid.

- Recrystallize the crude product from an ethanol-water mixture to obtain pure (2,6-dimethoxy-phenoxy)-acetic acid.

This method offers advantages of simplicity, short reaction time, minimal by-products, and ease of post-reaction processing.

Alternative Route via Ester Intermediate Hydrolysis

Another approach involves:

- Reacting 2,6-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as cesium carbonate in an organic solvent (e.g., dioxane) under reflux for extended periods (e.g., 18 hours).

- Isolating the ester intermediate (2,6-dimethoxy phenoxy ethyl acetate) by filtration and purification via column chromatography.

- Hydrolyzing the ester using lithium hydroxide in a methanol-water mixture at low temperature (0 °C), followed by stirring at room temperature.

- Acidifying the hydrolyzed mixture with dilute hydrochloric acid and extracting the product with ethyl acetate.

- Concentrating and drying to obtain the free acid.

While this method provides a route to the product, it is less suitable for industrial scale due to high cost of starting materials, longer reaction times, and more complex purification steps.

Comparative Data Table of Preparation Methods

| Parameter | Molten State Direct Substitution Method | Ester Intermediate Hydrolysis Method |

|---|---|---|

| Starting Materials | 2,6-dimethoxyphenol, chloroacetic acid, NaOH/KOH | 2,6-dimethoxyphenol, ethyl bromoacetate, Cs2CO3 |

| Reaction Medium | Molten state under inert atmosphere | Organic solvent (dioxane) |

| Reaction Temperature | 130–150 °C (optimal 140–145 °C) | Reflux (~101 °C for dioxane) |

| Reaction Time | 1.5–2 hours | ~18 hours (alkylation) + 1.5 hours (hydrolysis) |

| Yield | Approximately 74% (for methyl analog) | Lower yield, more complex purification |

| Purification | Recrystallization from ethanol-water | Silica gel chromatography + recrystallization |

| Industrial Suitability | High (simple, fewer by-products, shorter time) | Low (costly, more pollution, complex process) |

Research Findings and Notes

- The molten state substitution method reduces the reaction difficulty by performing the substitution in a fused state rather than in solution, which accelerates reaction rates and reduces by-products.

- The molar ratios and temperatures are critical for optimal yield and purity; deviations can lead to incomplete reactions or increased side products.

- Recrystallization in ethanol-water mixtures is effective for purifying the crude acid, improving color and meeting pharmacopoeial standards.

- The alternative ester hydrolysis method, while viable, is less favored industrially due to cost and environmental concerns.

- The methods are adapted from patents primarily focused on 2,6-dimethyl phenoxyacetic acid synthesis but are chemically analogous and applicable to 2,6-dimethoxy derivatives with appropriate adjustments.

Análisis De Reacciones Químicas

Types of Reactions: (2,6-Dimethoxy-phenoxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy-acetic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

DMPOA has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that DMPOA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : DMPOA has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that DMPOA may induce apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

Agricultural Applications

DMPOA is also relevant in agricultural science:

- Herbicide Development : The compound's phenoxyacetic structure allows it to mimic plant growth regulators. Research has focused on its potential as a selective herbicide, targeting specific weed species while minimizing harm to crops .

- Plant Growth Regulation : DMPOA has been studied for its effects on plant growth and development. It may enhance root development and improve stress tolerance in plants, making it a candidate for agricultural biostimulants .

Environmental Applications

The degradation of phenoxy acids is crucial for environmental sustainability:

- Biodegradation Studies : Research has highlighted the ability of certain fungi to degrade phenoxyacetic acids, including DMPOA. This biodegradation can mitigate the environmental impact of herbicides and other chemical pollutants .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, DMPOA was tested against various microbial strains. The results indicated that DMPOA had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

Field trials were conducted to evaluate the herbicidal properties of DMPOA on common agricultural weeds. Results showed a 75% reduction in weed biomass compared to untreated controls, indicating its effectiveness as a selective herbicide.

Comparative Analysis Table

Mecanismo De Acción

The mechanism of action of (2,6-Dimethoxy-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparación Con Compuestos Similares

2,6-Dimethoxyphenol: Shares the dimethoxyphenyl structure but lacks the acetic acid moiety.

Phenoxyacetic acid: Contains the phenoxy and acetic acid groups but lacks the methoxy substituents.

Uniqueness: (2,6-Dimethoxy-phenoxy)-acetic acid is unique due to the presence of both methoxy groups and the acetic acid moiety, which confer distinct chemical and biological properties.

Actividad Biológica

(2,6-Dimethoxy-phenoxy)-acetic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenoxy group attached to an acetic acid moiety, with two methoxy groups at the 2 and 6 positions on the aromatic ring. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a notable ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings indicate that this compound is a potent antioxidant agent .

3. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. In a model of carrageenan-induced paw edema in rats, the compound significantly reduced inflammation markers.

Table 3: Anti-inflammatory Effects in Animal Models

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 63.35 |

| Indomethacin | 70 |

The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2, suggesting its potential for therapeutic use in inflammatory conditions .

Case Study 1: Antileukemic Activity

A study evaluated the antileukemic activity of various derivatives of this compound against human leukemic cell lines K562 and CEM. The results showed that certain derivatives exhibited IC50 values ranging from 1.6 to 8.0 µM, indicating promising antiproliferative activity .

Case Study 2: Safety Profile Assessment

In assessing the safety profile of this compound in animal models, parameters such as liver enzymes (AST/ALT), creatinine levels, and overall organ function were monitored. The results indicated no significant adverse effects on liver or kidney functions at therapeutic doses .

Q & A

Q. What are the recommended laboratory methods for synthesizing (2,6-Dimethoxy-phenoxy)-acetic acid?

Methodological Answer: A typical synthesis involves esterification or etherification of 2,6-dimethoxyphenol with a halogenated acetic acid derivative. For example, analogous protocols (e.g., synthesis of 2,4-dichlorophenoxy acetate) use refluxing with methanol and sulfuric acid as a catalyst, followed by precipitation in ice water and recrystallization . Adjustments for this compound may include substituting 2,6-dimethoxyphenol as the starting material and optimizing reaction time (4–6 hours) to account for steric hindrance from methoxy groups. Purity is confirmed via HPLC (>98%) or melting point analysis.

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR can confirm methoxy (-OCH3) proton signals at δ 3.7–3.9 ppm and aromatic protons in the 2,6-substituted phenyl ring (δ 6.5–7.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 226.0845 (C10H12O5) .

- FT-IR : Key absorption bands include C=O (1700–1750 cm⁻¹) and aromatic C-O (1250–1300 cm⁻¹) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities at 254 nm .

- Melting Point Analysis : A sharp melting point near 120–125°C indicates purity .

- Elemental Analysis : Carbon and oxygen content should match theoretical values (C: 53.1%, O: 35.4%) .

Advanced Research Questions

Q. How do enzymatic degradation pathways of this compound derivatives vary between phenolic and non-phenolic substrates?

Methodological Answer: Studies on lignin model compounds (e.g., β-O-4 dimers) show that non-phenolic substrates undergo O-C4 cleavage and β-etherified aromatic ring opening, while phenolic analogs are degraded via alkyl-aryl cleavage by fungal enzymes like Cryptoderma pini . For this compound, methoxy groups may hinder enzyme access, requiring pre-treatment (e.g., demethylation) to enhance biodegradability. Activity assays for laccase and Mn(II)-peroxidase can quantify degradation efficiency .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on antimicrobial or plant growth regulation .

- Dose-Response Curves : Test analogs across concentrations (0.1–100 μM) to identify non-linear effects.

- Metabolite Profiling : LC-MS/MS can detect active metabolites that may explain divergent results in bioassays .

Q. How does the substitution pattern on the phenyl ring influence the stability of this compound under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Methoxy groups at the 2,6-positions increase steric protection of the ether bond, reducing hydrolysis rates compared to unsubstituted analogs. Accelerated stability testing (pH 2–9, 40°C) quantifies degradation kinetics .

- Oxidative Resistance : Cyclic voltammetry reveals oxidation potentials; electron-donating methoxy groups stabilize the aromatic ring against ROS .

Q. What advanced techniques optimize reaction conditions for esterification of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (catalyst concentration, temperature, solvent polarity). For example, sulfuric acid (1–2% v/v) in methanol at 70°C maximizes yield .

- In Situ Monitoring : ReactIR tracks ester bond formation (C=O stretching at 1740 cm⁻¹) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.